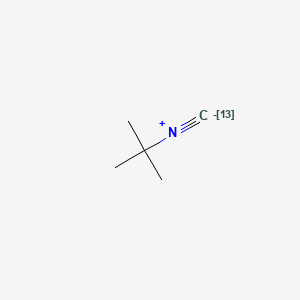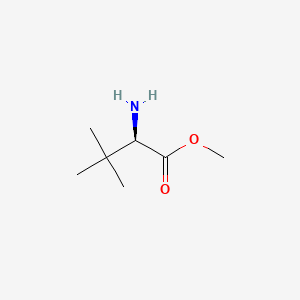
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered heterocycles containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another method involves the use of solid-phase synthesis, which can produce mixtures of stereo- and regioisomers .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of chiral catalysts to achieve enantioselective synthesis . High-throughput synthesis methods, such as solid-phase synthesis, are also employed to produce large quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various oxazine derivatives, tetrahydro-1,2-oxazines, and 1,4-amino alcohols. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activity .
Wissenschaftliche Forschungsanwendungen
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride involves its interaction with specific molecular targets. For example, some derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride include other oxazine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chloro substituent and a carbonyl chloride functional group. This combination provides distinct reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
124739-91-9 |
|---|---|
Molekularformel |
C5H5Cl2NO2 |
Molekulargewicht |
182 |
IUPAC-Name |
4-chloro-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO2/c6-4-1-2-10-8(3-4)5(7)9/h1H,2-3H2 |
InChI-Schlüssel |
ZLPZCDIECQMRHJ-UHFFFAOYSA-N |
SMILES |
C1C=C(CN(O1)C(=O)Cl)Cl |
Synonyme |
2H-1,2-Oxazine-2-carbonyl chloride, 4-chloro-3,6-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)

![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

